molecular formula C15H10N2O3S B7831023 4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid

4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid

Cat. No.: B7831023
M. Wt: 298.3 g/mol
InChI Key: OAQZGWFGMKMSCP-UHFFFAOYSA-N
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Description

4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Properties

IUPAC Name

4-(1,2-benzothiazole-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14(13-11-3-1-2-4-12(11)21-17-13)16-10-7-5-9(6-8-10)15(19)20/h1-8H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQZGWFGMKMSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method involves suspending the zinc salt of 4-amino-3-mercaptobenzoic acid in pyridine and reacting it with para-nitro benzoyl chloride at 80°C for an hour. This mixture is then treated with thionyl chloride (SOCl2) to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often focus on optimizing reaction conditions to increase yield and reduce environmental impact. Green chemistry approaches, such as using CO2 as a raw material and employing catalytic processes, are being explored to make the synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid include other benzothiazole derivatives, such as:

  • 2-(4′-Nitrophenyl)-benzothiazole-6-carbonyl chloride
  • 2-Aminobenzenethiol derivatives
  • Thioamide-based benzothiazoles

Uniqueness

What sets this compound apart from other similar compounds is its specific structure, which imparts unique biological activities and chemical reactivity. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry and biochemistry .

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